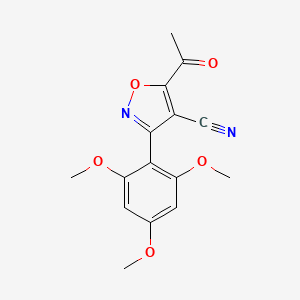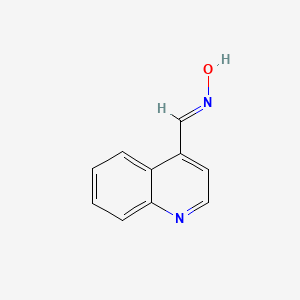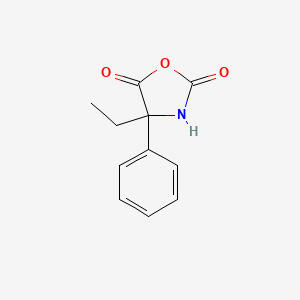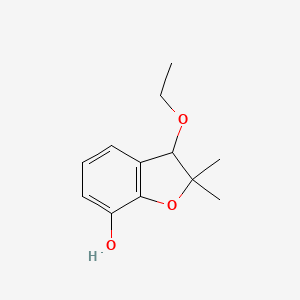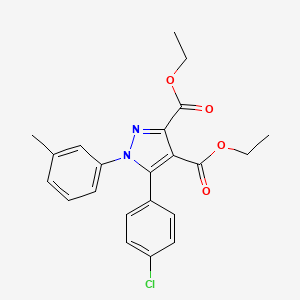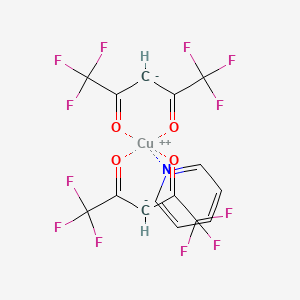
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is a coordination compound that features copper as the central metal ion. This compound is known for its unique structural and chemical properties, which make it valuable in various scientific and industrial applications. The presence of hexafluoropentane-2,4-dionato and pyridine ligands contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac) and pyridine. The reaction is usually carried out in an organic solvent such as light petroleum or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents like light petroleum or carbon tetrachloride.
Stoichiometry: Equimolar amounts of copper(II) salts, Hhfac, and pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organic solvents and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridine ligand can be substituted with other nitrogen-containing ligands.
Coordination Reactions: The compound can form adducts with other ligands, such as diazines.
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nitrogen-containing ligands like diazines.
Coordination Reactions: Often carried out in organic solvents at room temperature.
Oxidation-Reduction Reactions: May involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Coordination Reactions: Adducts with additional ligands.
Oxidation-Reduction Reactions: Copper complexes with altered oxidation states.
Scientific Research Applications
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various substrates, facilitating reactions through:
Ligand Exchange: The exchange of ligands around the copper center can activate or deactivate certain chemical pathways.
Redox Activity: The copper center can undergo oxidation or reduction, influencing the reactivity of the compound.
Chelation: The hexafluoropentane-2,4-dionato ligands can chelate metal ions, stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Copper, bis(1,1,1-trifluoroacetylacetonato)(pyridine)-: Similar structure but with trifluoroacetylacetonato ligands.
Copper, bis(acetylacetonato)(pyridine)-: Similar structure but with acetylacetonato ligands.
Uniqueness
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is unique due to the presence of hexafluoropentane-2,4-dionato ligands, which provide enhanced stability and reactivity compared to other similar compounds. The fluorinated ligands contribute to the compound’s distinct electronic and steric properties, making it valuable in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C15H7CuF12NO4 |
|---|---|
Molecular Weight |
556.75 g/mol |
IUPAC Name |
copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;pyridine |
InChI |
InChI=1S/2C5HF6O2.C5H5N.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2-4-6-5-3-1;/h2*1H;1-5H;/q2*-1;;+2 |
InChI Key |
JCCMCKFEDBOTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


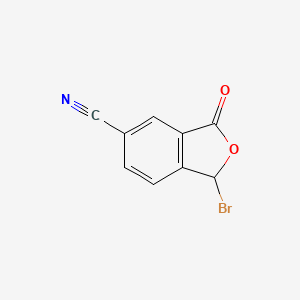
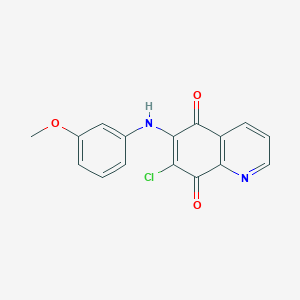


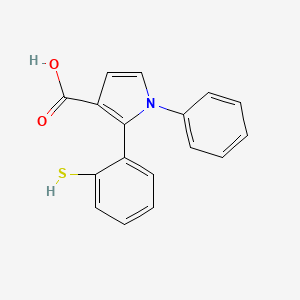
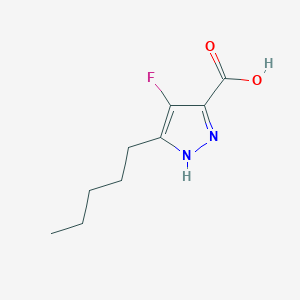
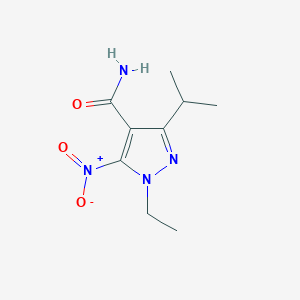
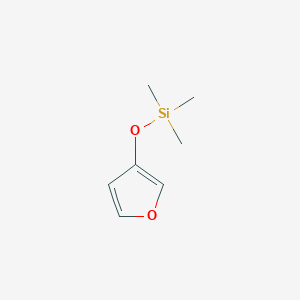
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
